2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

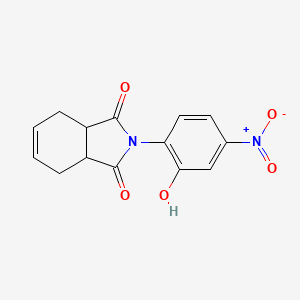

This compound features a tetrahydroisoindole-1,3-dione core substituted with a 2-hydroxy-4-nitrophenyl group.

Properties

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-2,5-7,9-10,17H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKSUMQFBALJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the nitration of an aromatic precursor followed by cyclization and reduction steps. For instance, the nitration of 2-hydroxyphenyl compounds using nitric acid in the presence of sulfuric acid can yield the nitro derivative, which can then undergo cyclization to form the isoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit properties that may inhibit cancer cell proliferation. Specifically, they have been studied for their ability to modulate proteins associated with cancer progression.

A notable focus is on their interaction with the IKAROS family of transcription factors (IKZF proteins), which play crucial roles in hematopoiesis and lymphocyte development. The degradation of IKZF2 and IKZF4 proteins has been linked to therapeutic effects in various cancers including:

- Non-small cell lung cancer (NSCLC)

- Melanoma

- Triple-negative breast cancer (TNBC)

- Acute myelogenous leukemia (AML) .

Molecular Biology Research

The compound's ability to influence gene expression through modulation of transcription factors makes it a valuable tool in molecular biology research. By studying its effects on IKZF proteins, researchers can gain insights into cellular mechanisms underlying various diseases and develop targeted therapies.

Case Study 1: IKZF Protein Modulation

A study published in a patent document highlighted the use of compounds that include this compound as selective degraders of IKZF proteins. The research demonstrated that these compounds could effectively reduce IKZF protein levels in cancer cells, leading to decreased tumor growth in preclinical models .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the antitumor activity of this compound in vitro and in vivo. The results indicated that treatment with the compound resulted in significant apoptosis of cancer cells and reduced tumor size in xenograft models of breast cancer .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the isoindole-dione core critically determine physicochemical and functional properties. Key analogs include:

- Electronic Effects : The target compound’s nitro group is strongly electron-withdrawing, enhancing electrophilicity, while the hydroxy group introduces hydrogen-bonding capability. In contrast, methylthio (3a) and methoxy (7) groups are electron-donating, reducing reactivity .

- Steric Effects : Bulky substituents like diphenyl groups (14) hinder molecular flexibility, whereas smaller groups (e.g., chloro in 20) minimize steric interference .

- Bridged Systems: Compounds with 4,7-methano bridges (12, 18) exhibit rigid, strained geometries compared to the non-bridged tetrahydroisoindole core .

Physicochemical Properties

- Polarity: The target compound’s nitro and hydroxy groups increase polarity compared to non-polar analogs like 3b (methylthio) or 18 (isopropyl) .

- Molecular Weight: Analogs range from 243.26 g/mol (20, hydroxyphenyl) to 290.25 g/mol (12, fluoro-nitro-methano) . The target compound’s molecular weight is expected to be ~290–300 g/mol.

- Stability : Nitro groups (12, 14) may enhance stability toward oxidation, whereas hydroxy groups (target, 20) could increase susceptibility to degradation under acidic/basic conditions .

Biological Activity

The compound 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , with CAS number 774189-08-1 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 288.25 g/mol

- Structure : Characterized by a tetrahydroisoindole core with a nitrophenol substituent.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily related to its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Numerous studies have indicated that compounds related to the isoindole structure exhibit significant anticancer properties. The following table summarizes the key findings regarding the anticancer activity of this compound:

| Study | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10.0 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 15.5 | Inhibition of tubulin polymerization |

| Study 3 | A549 (Lung Cancer) | 12.3 | Modulation of cell cycle progression |

The mechanisms through which This compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents like colchicine, it interferes with microtubule dynamics, disrupting mitotic spindle formation and thereby inhibiting cell division.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in various cancer cell lines.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

-

Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC = 10 µM), with accompanying morphological changes indicative of apoptosis.

"The compound induced significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation."

-

Case Study 2 : In HeLa cells, the compound demonstrated an IC value of 15.5 µM and was found to disrupt microtubule assembly.

"The disruption of microtubule dynamics was confirmed through immunofluorescence microscopy showing altered microtubule organization."

-

Case Study 3 : A549 lung cancer cells treated with the compound showed cell cycle arrest at G2/M phase along with decreased proliferation rates.

"Flow cytometry analysis revealed a marked increase in the percentage of cells in the G2/M phase post-treatment."

Q & A

Q. What are the established synthetic routes for preparing 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehyde derivatives with amines, followed by cyclization. For example, analogous isoindole-dione compounds are synthesized using catalysts (e.g., Lewis acids) under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation of sensitive functional groups . Solvents like dichloromethane or tetrahydrofuran are often employed to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the tetrahydroisoindole core and nitro/hydroxyphenyl substituents. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry at the 3a and 7a positions, critical for understanding conformational stability .

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .

Q. What are the compound’s key physicochemical properties relevant to experimental handling?

- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DMF, necessitating solvent optimization for biological assays .

- Stability : Susceptible to photodegradation due to the nitro group; storage in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from variations in assay conditions (e.g., pH, solvent carriers). A systematic approach includes:

- Replicating studies under standardized protocols (e.g., OECD guidelines).

- Validating results using orthogonal assays (e.g., DPPH radical scavenging and SOD inhibition assays for antioxidant claims) .

- Assessing metabolite formation via LC-MS to identify degradation products that may influence activity .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Density Functional Theory (DFT) : Models electron distribution, highlighting the nitro group’s electron-withdrawing effects on the isoindole ring’s electrophilicity .

- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes), identifying key residues for hydrogen bonding (hydroxyl group) and π-π stacking (aromatic rings) .

Q. What are the methodological challenges in controlling stereochemistry during synthesis?

The tetrahydroisoindole core has two stereocenters (3a, 7a), requiring chiral catalysts or enantioselective conditions. Strategies include:

Q. How does the nitro group influence the compound’s electronic and mechanistic behavior in redox reactions?

The nitro group stabilizes radical intermediates via resonance, enhancing oxidative reactivity. Cyclic voltammetry reveals reduction peaks at -0.5 to -0.8 V (vs. Ag/AgCl), correlating with nitro-to-amine conversion under reductive conditions . This property is exploitable in designing redox-active probes or catalysts.

Methodological Best Practices

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Q. What strategies improve reproducibility in biological assays?

- Use cell lines with validated genetic backgrounds (e.g., ATCC-certified).

- Include positive controls (e.g., ascorbic acid for antioxidant assays) and report values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.